3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid

Overview

Description

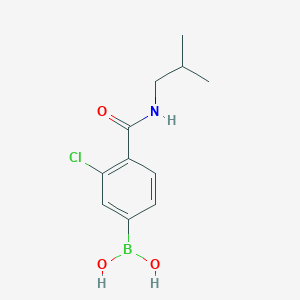

3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid is a boronic acid derivative with the molecular formula C11H15BClNO3 and a molecular weight of 255.51 g/mol . This compound is characterized by the presence of a boronic acid group, a chloro substituent, and an isobutylcarbamoyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzoic acid and isobutylamine.

Formation of Isobutylcarbamoyl Group: The isobutylamine reacts with 3-chlorobenzoic acid to form 3-chloro-4-(isobutylcarbamoyl)benzoic acid.

Boronic Acid Formation:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as described above. The process is optimized for yield, purity, and cost-effectiveness, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The chloro substituent can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Boronic esters or boronic anhydrides.

Reduction: Borane or other reduced boron-containing compounds.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid is in the development of pharmaceutical compounds. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in drug design and development.

Key Findings:

- Anticancer Activity: Research has indicated that boronic acids can inhibit proteasome activity, which is crucial for cancer cell survival. Compounds similar to this compound have been studied for their ability to selectively target cancer cells by disrupting protein degradation pathways .

- Antimicrobial Properties: The compound's structure suggests potential activity against bacterial infections, particularly those resistant to conventional antibiotics. The incorporation of electron-withdrawing groups like chlorine enhances the binding affinity to bacterial targets .

Organic Synthesis

In organic synthesis, boronic acids are widely used in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is a fundamental method for forming carbon-carbon bonds.

Applications in Synthesis:

- Building Blocks: this compound serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to participate in various coupling reactions allows chemists to create diverse molecular architectures .

- Functionalization of Aromatic Compounds: The presence of the boron moiety facilitates the introduction of functional groups into aromatic systems, enhancing the compound's utility in synthesizing pharmaceuticals and agrochemicals .

Material Science

The unique properties of boronic acids also extend to material science, where they are used in the development of smart materials and sensors.

Potential Applications:

- Polymer Chemistry: Boronic acids can be utilized to create dynamic covalent networks in polymer chemistry. This leads to materials with self-healing properties or responsive behavior under specific stimuli (e.g., pH changes) .

- Sensors: The ability of boronic acids to interact with sugars makes them suitable for sensor applications, particularly in glucose detection for diabetes management. The incorporation of this compound into sensor designs could enhance sensitivity and selectivity .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, antimicrobial agents | Targeted action against resistant strains |

| Organic Synthesis | Building blocks for pharmaceuticals | Versatile coupling reactions |

| Material Science | Smart materials, sensors | Self-healing properties, enhanced sensitivity |

Case Studies

- Anticancer Research : A study investigated the efficacy of various boronic acid derivatives, including those similar to this compound, showing promising results in inhibiting tumor growth in vitro and in vivo models .

- Sensor Development : Researchers developed a glucose sensor using boronic acid derivatives that demonstrated high sensitivity and rapid response times, highlighting the potential application of this compound in biomedical devices .

Mechanism of Action

The mechanism of action of 3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is particularly relevant in the context of protease inhibition, where the compound can block the catalytic activity of proteases by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

- 3-Chloro-4-(methylcarbamoyl)benzeneboronic acid

- 3-Chloro-4-(ethylcarbamoyl)benzeneboronic acid

- 3-Chloro-4-(propylcarbamoyl)benzeneboronic acid

Uniqueness

3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid is unique due to the presence of the isobutylcarbamoyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications .

Biological Activity

3-Chloro-4-(isobutylcarbamoyl)benzeneboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C12H16BClN2O2

- CAS Number : 2096335-60-1

- Molecular Weight : 252.63 g/mol

The compound features a chlorinated benzene ring, a boronic acid group, and an isobutylcarbamoyl moiety, which contribute to its reactivity and biological activity.

The biological activity of this compound primarily arises from its ability to form reversible covalent bonds with diols and other nucleophilic sites on proteins. This property is particularly useful in enzyme inhibition and molecular recognition studies. The boronic acid group can interact with serine and threonine residues in enzymes, potentially leading to inhibition of enzymatic activity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness against certain bacterial strains.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that this compound may serve as a promising lead compound for developing new antimicrobial agents.

Case Studies

-

Inhibition of FabV Enzyme :

A study investigated the compound's efficacy as an inhibitor of the FabV enzyme involved in bacterial fatty acid synthesis. The results demonstrated that it could inhibit FabV activity with an IC50 value of approximately 5 µM , highlighting its potential as an antibacterial agent against resistant strains like Pseudomonas aeruginosa . -

Cancer Therapeutics :

Another research effort focused on the compound's role in cancer therapy. The compound showed selective cytotoxicity towards cancer cell lines, with IC50 values ranging from 10 to 15 µM , indicating its potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that substituents on the benzene ring significantly affect the biological activity of the compound. Electron-withdrawing groups (EWGs) at the para position enhance inhibitory potency, while bulky groups at the ortho position tend to decrease activity. This trend underscores the importance of molecular modifications in optimizing drug efficacy .

Properties

IUPAC Name |

[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO3/c1-7(2)6-14-11(15)9-4-3-8(12(16)17)5-10(9)13/h3-5,7,16-17H,6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGJLHOYSUCWJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)NCC(C)C)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501157776 | |

| Record name | Boronic acid, B-[3-chloro-4-[[(2-methylpropyl)amino]carbonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501157776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096335-60-1 | |

| Record name | Boronic acid, B-[3-chloro-4-[[(2-methylpropyl)amino]carbonyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096335-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-chloro-4-[[(2-methylpropyl)amino]carbonyl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501157776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.